2'-Hydroxy-2,4,4',5,6'-pentamethoxychalcone
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Overview
Description
2’-Hydroxy-2,4,4’,5,6’-pentamethoxychalcone is a chalcone derivative known for its unique chemical structure and potential biological activities. Chalcones are a group of natural compounds with a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The compound’s molecular formula is C20H22O7, and it has a molecular weight of 374.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-2,4,4’,5,6’-pentamethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-4,6-dimethoxyacetophenone and 2,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory-scale synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-2,4,4’,5,6’-pentamethoxychalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochalcone derivatives.
Substitution: Various substituted chalcone derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Possible use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2’-Hydroxy-2,4,4’,5,6’-pentamethoxychalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Similar Compounds
- 2’-Hydroxy-4,4’,6’-trimethoxychalcone
- 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone
- 2’-Hydroxy-3’,4,4’,5’,6’-pentamethoxychalcone
Uniqueness
2’-Hydroxy-2,4,4’,5,6’-pentamethoxychalcone is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Its multiple methoxy groups and hydroxyl group contribute to its high reactivity and potential for various pharmacological activities .
Properties
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-23-13-9-15(22)20(19(10-13)27-5)14(21)7-6-12-8-17(25-3)18(26-4)11-16(12)24-2/h6-11,22H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCQVGQULWFQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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